Specific Scientific Field: Agronomy and Plant Science
Summary of the Application: The compound “2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” has been found to possess herbicidal properties and is particularly useful as pre-emergent herbicides .
Methods of Application or Experimental Procedures: The compound is applied as a pre-emergent herbicide, which means it is used before the unwanted plants have emerged from the soil .
Results or Outcomes: The application of this compound as a pre-emergent herbicide has been found to effectively control undesired vegetation .
Specific Scientific Field: Medicinal Chemistry
Summary of the Application: Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-ones, a derivative of the compound, have been identified as nonsteroidal mineralocorticoid antagonists .
Methods of Application or Experimental Procedures: The compound is used in the synthesis of nonsteroidal mineralocorticoid antagonists, which are drugs that block the effects of mineralocorticoid hormones in the body .
Results or Outcomes: The synthesized nonsteroidal mineralocorticoid antagonists have been found to be effective in blocking the effects of mineralocorticoid hormones .
Specific Scientific Field: Organic Chemistry
Summary of the Application: The compound “2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” has been used in the synthesis of quinazolinbenzoxazine derivatives .
Methods of Application or Experimental Procedures: The compound is used as a building block in the synthesis of quinazolinbenzoxazine derivatives .
Specific Scientific Field: Cancer Research
Summary of the Application: N-Substituted Pyrido-1,4-Oxazin-3-Ones, a derivative of the compound, have been found to induce apoptosis of hepatocellular carcinoma cells by targeting the NF-κB signaling pathway .
Methods of Application or Experimental Procedures: The compound is used in the synthesis of N-Substituted Pyrido-1,4-Oxazin-3-Ones, which are then applied to hepatocellular carcinoma cells .
Results or Outcomes: The application of these derivatives has been found to effectively induce apoptosis in hepatocellular carcinoma cells .
Specific Scientific Field: Material Science
Summary of the Application: The compound “2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” has been used in the synthesis of electrochromic polymers .
Methods of Application or Experimental Procedures: The compound is used as a building block in the synthesis of electrochromic polymers .
Results or Outcomes: The synthesized electrochromic polymers exhibited saturated green in the neutral state and pale green in the oxidized state with optical band gaps of 1.44 eV and 1.39 eV, respectively .
Summary of the Application: A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which are considered as the pharmacophores of some antitumor drugs, were designed by introducing an alkyl or aralkyl and a sulfonyl group .
Methods of Application or Experimental Procedures: The compound is used in the synthesis of these derivatives, which are then applied to cancer cells .
Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
There is no current research available on the mechanism of action of pyridooxazinone.
Irritant